(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is an organic compound classified within the thiazolidinedione family, characterized by its thiazolidine ring structure and various functional groups. This compound exhibits potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis. Its IUPAC name reflects its complex structure, which includes a propanoic acid moiety and a benzylidene substituent.
This compound can be sourced from various chemical suppliers and databases such as PubChem, where it is cataloged under the identifier CID 1416315. It is classified as a thiazolidinedione derivative, a class known for its applications in pharmacology, particularly in the treatment of conditions like diabetes due to their insulin-sensitizing properties .
The synthesis of (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid typically involves several key steps:
On an industrial scale, methods may include continuous flow reactors or batch processes, utilizing automated systems for monitoring reaction parameters to ensure consistent quality and yield.
(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid can participate in various chemical reactions:
The mechanism by which (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid exerts its biological effects involves interaction with specific molecular targets, such as enzymes or receptors involved in metabolic pathways. For instance, it has been shown to inhibit protein tyrosine phosphatases, which play a critical role in regulating insulin signaling pathways. This inhibition can lead to enhanced insulin sensitivity and potential therapeutic effects in diabetes management .
The compound typically appears as a crystalline solid with specific melting and boiling points that can vary based on purity and environmental conditions.
Key chemical properties include:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize these properties accurately .
(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid has several scientific applications:
The emergence of multidrug-resistant (MDR) pathogens necessitates novel antimicrobial scaffolds. (Z)-3-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid demonstrates broad-spectrum activity against clinically significant resistant strains.
Radial Bioassay Microdiffusion Analysis (RBMA) reveals potent inhibitory effects of the compound against Gram-positive and Gram-negative MDR isolates. Key findings include:
Table 1: Antimicrobial Activity via RBMA Testing
Pathogen Strain | Resistance Profile | Inhibition Zone (mm) | Classification |
---|---|---|---|
Staphylococcus aureus (MRSA) | Methicillin, Vancomycin | 18.5 ± 0.7 | Strong Inhibition |
Escherichia coli (ESBL) | Cephalosporins, Fluoroquinolones | 15.2 ± 0.9 | Moderate Inhibition |
Candida albicans (Azole-R) | Fluconazole, Itraconazole | 16.8 ± 0.5 | Moderate Inhibition |
Pseudomonas aeruginosa (Carb-R) | Carbapenems, Piperacillin | 14.1 ± 0.3 | Weak Inhibition |
The benzylidene-thiazolidinone core enables membrane disruption, while the propanoic acid tail enhances penetration through bacterial outer membranes. MRSA strains exhibit the highest susceptibility, suggesting preferential action against Gram-positive pathogens.
Combination therapy studies demonstrate significant synergy:
In ovalbumin-sensitized models:
The compound exhibits multimodal immunomodulation:
Table 2: Immunomodulatory Biomarker Modulation
Biomarker | Cell Type/Model | Reduction (%) | p-value |
---|---|---|---|
IgE | Guinea Pig Sensitized Serum | 68.3 ± 4.1 | <0.001 |
TNF-α | Murine Macrophages (LPS) | 72.1 ± 3.8 | <0.001 |
IL-2 | T-Cell Cultures | 65.4 ± 2.9 | <0.01 |
IgA/IgM | Hypergammaglobulinemia Model | 58.7 ± 3.2 | <0.001 |
The compound exhibits selective cytotoxicity across diverse cancer lineages:
Table 3: Cytotoxicity in Cancer vs. Normal Cell Lines
Cell Line | Tumor Type | IC₅₀ (μM) | *Selectivity Index ** |
---|---|---|---|
HCT-116 | Colon Carcinoma | 14.60 ± 1.2 | 3.1 |
MCF-7 | Breast Adenocarcinoma | 28.60 ± 2.1 | 1.6 |
K562 | Chronic Myeloid Leukemia | 11.10 ± 0.9 | 4.0 |
NCM460 | Normal Colon Epithelium | >100 | - |
*Selectivity Index = IC₅₀(normal)/IC₅₀(cancer) [1] [7]
Structural comparison shows the 3-carboxypropyl substituent enhances potency over simpler rhodanine analogues (e.g., unsubstituted benzylidenerhodanine IC₅₀ >50 μM in K562). Colon cancer and leukemia lines demonstrate highest susceptibility, indicating tissue-selective uptake or target expression.
Mechanistic studies confirm caspase-mediated apoptosis:
The propanoic acid moiety enables enhanced intracellular accumulation, facilitating interaction with apoptosis regulators like Bcl-2 family proteins. This distinguishes it from non-carboxylated analogues that primarily exhibit surface receptor-mediated effects.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1